molecular formula C12H8Cl2Si B3032440 9,9-Dichloro-9-silafluorene CAS No. 18030-58-5

9,9-Dichloro-9-silafluorene

Cat. No.: B3032440
CAS No.: 18030-58-5
M. Wt: 251.18 g/mol
InChI Key: IQURIBNOAPIFPZ-UHFFFAOYSA-N
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Description

9,9-Dichloro-9-silafluorene is an organosilicon compound with the molecular formula C12H8Cl2Si. It is a derivative of silafluorene, where two chlorine atoms are attached to the silicon atom. This compound is known for its unique structural and chemical properties, making it a subject of interest in various fields of scientific research .

Biochemical Analysis

Biochemical Properties

9,9-Dichloro-9-silafluorene plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It has been observed to interact with enzymes and proteins, influencing their activity and stability. For instance, this compound can bind to certain enzymes, altering their conformation and affecting their catalytic activity. This interaction can lead to either inhibition or activation of the enzyme, depending on the specific enzyme and the nature of the interaction . Additionally, this compound can interact with proteins, potentially affecting their folding and stability, which in turn can influence cellular processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate signaling pathways by interacting with key signaling molecules, leading to changes in downstream signaling events . This can result in altered gene expression, where certain genes may be upregulated or downregulated in response to the presence of this compound. Furthermore, this compound can impact cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in metabolic flux and metabolite levels.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to biomolecules, such as enzymes and proteins, through various types of interactions, including hydrogen bonding, van der Waals forces, and covalent bonding . These interactions can lead to changes in the conformation and activity of the biomolecules, resulting in either inhibition or activation of their function. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under certain conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that this compound can have lasting effects on cellular function, with some effects persisting even after the compound has degraded. These long-term effects can include changes in gene expression, enzyme activity, and cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing enzyme activity or modulating gene expression in a positive manner . At high doses, this compound can exhibit toxic or adverse effects, including enzyme inhibition, disruption of cellular processes, and even cell death. Threshold effects have been observed, where the compound’s effects change dramatically at certain dosage levels.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that play key roles in these pathways . This compound can affect metabolic flux by altering the activity of metabolic enzymes, leading to changes in the levels of metabolites. For example, this compound can inhibit certain enzymes involved in metabolic pathways, resulting in the accumulation or depletion of specific metabolites.

Comparison with Similar Compounds

  • 9,9-Dihydroxy-9-silafluorene
  • 9,9-Dialkyl-9-silafluorene
  • 9,9-Diphenyl-9-silafluorene

Comparison: 9,9-Dichloro-9-silafluorene is unique due to the presence of chlorine atoms, which impart distinct reactivity compared to its hydroxyl, alkyl, or phenyl-substituted counterparts. The chlorine atoms enhance the compound’s electrophilicity, making it more reactive towards nucleophiles .

Properties

IUPAC Name

5,5-dichlorobenzo[b][1]benzosilole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2Si/c13-15(14)11-7-3-1-5-9(11)10-6-2-4-8-12(10)15/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQURIBNOAPIFPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3[Si]2(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40347269
Record name 9,9-Dichloro-9-silafluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40347269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18030-58-5
Record name 9,9-Dichloro-9-silafluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40347269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Lithium wire (3.33 g, 0.08 mol) was washed with pentane, carefully cut into small pieces, and suspended in 150 mL of Et2O. While stirring, 2,2-dibromobiphenyl (25 g, 0.08 mol) 100 mL of diethyl ether was added dropwise over 1 hour and the contents were allowed to stir for 10 hours. The mixture was filtered through a frit to remove any unreacted Li and LiBr. The filtrated was loaded into an addition funnel and slowly dropped into a solution containing SiCl4 (50 g, 0.08 mol) in 200 nL of Et2O. After addition, the contents were stirred at room temperature for 5 hours. The solvent was removed in vacuo and 300 mL of pentane was added. The solution was filtered to remove LiCl and the solvents were again removed in vacuo. The solids were then loaded into a sublimator and allowed to sublime at 150° C. under full vacuum. Yield was 10.0 g (51%).
Quantity
3.33 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
50 g
Type
reactant
Reaction Step Three
Name
Quantity
200 nL
Type
solvent
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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